

Spectroscopic Analysis of 2-Nitrothiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitrothiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of **2-nitrothiazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for **2-nitrothiazole**, this guide leverages predicted spectroscopic data to provide insights into its structural characterization. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of this molecule.

Molecular Structure

2-Nitrothiazole possesses a five-membered thiazole ring substituted with a nitro group at the C2 position. The molecular formula is C₃H₂N₂O₂S, and its molecular weight is approximately 130.13 g/mol .^[1] The structural formula is depicted below:

Structure of **2-Nitrothiazole**

Spectroscopic Data

The following sections present the predicted and theoretical spectroscopic data for **2-nitrothiazole**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for **2-nitrothiazole** are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for **2-Nitrothiazole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.35	Doublet	1H	H-5
7.90	Doublet	1H	H-4

Note: Data was predicted using online NMR prediction tools. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Nitrothiazole**

Chemical Shift (δ) ppm	Assignment
160.5	C-2
152.0	C-5
125.0	C-4

Note: Data was predicted using online NMR prediction tools. A literature reference for experimental ¹³C NMR data exists (Organic Magnetic Resonance, 1978, 11(12), 617-627), though the specific data was not publicly accessible.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for **2-nitrothiazole** are detailed in Table 3.

Table 3: Theoretical Infrared (IR) Spectroscopic Data for **2-Nitrothiazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
1600-1475	Medium-Strong	C=N and C=C stretching in the thiazole ring
1550-1475	Strong	Asymmetric NO ₂ stretch
1350-1280	Strong	Symmetric NO ₂ stretch
~850	Strong	C-N stretch
~750	Strong	C-S stretch

Note: These are theoretical values based on characteristic functional group absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected mass spectrometric data for **2-nitrothiazole** are presented in Table 4.

Table 4: Theoretical Mass Spectrometry (MS) Data for **2-Nitrothiazole**

m/z	Relative Intensity	Assignment
130	High	Molecular ion [M] ⁺
100	Moderate	[M - NO] ⁺
84	Moderate	[M - NO ₂] ⁺
70	Moderate	[C ₃ H ₂ S] ⁺
58	Moderate	[C ₂ H ₂ S] ⁺

Note: This fragmentation pattern is theoretical and based on the structure of **2-nitrothiazole**.

Experimental Protocols

Standard experimental protocols for obtaining the spectroscopic data are outlined below. These are general procedures and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-nitrothiazole** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Typically acquired with proton decoupling. A 45° pulse angle and a longer relaxation delay (2-5 seconds) are common.

IR Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.

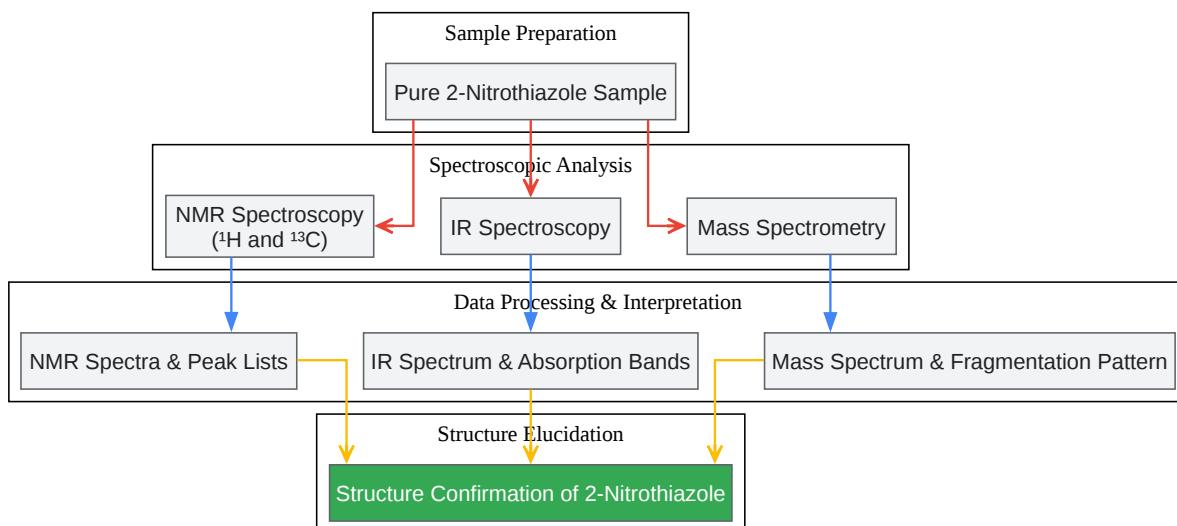
Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **2-nitrothiazole** into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and will provide extensive fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and typically results in a prominent molecular ion peak.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Workflow and Logical Relationships

The general workflow for the spectroscopic analysis of a compound like **2-nitrothiazole** involves a series of steps from sample preparation to data interpretation and structure confirmation.



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Caption: General workflow for the spectroscopic analysis of **2-nitrothiazole**.

This guide provides a foundational understanding of the spectroscopic characteristics of **2-nitrothiazole** based on predicted and theoretical data. Experimental verification of these findings is encouraged for definitive structural confirmation and further research applications.

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References

- 1. 2-Nitrothiazole | C3H2N2O2S | CID 74153 - PubChem [pubchem.ncbi.nlm.nih.gov]
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